Sdz-cpi 975

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

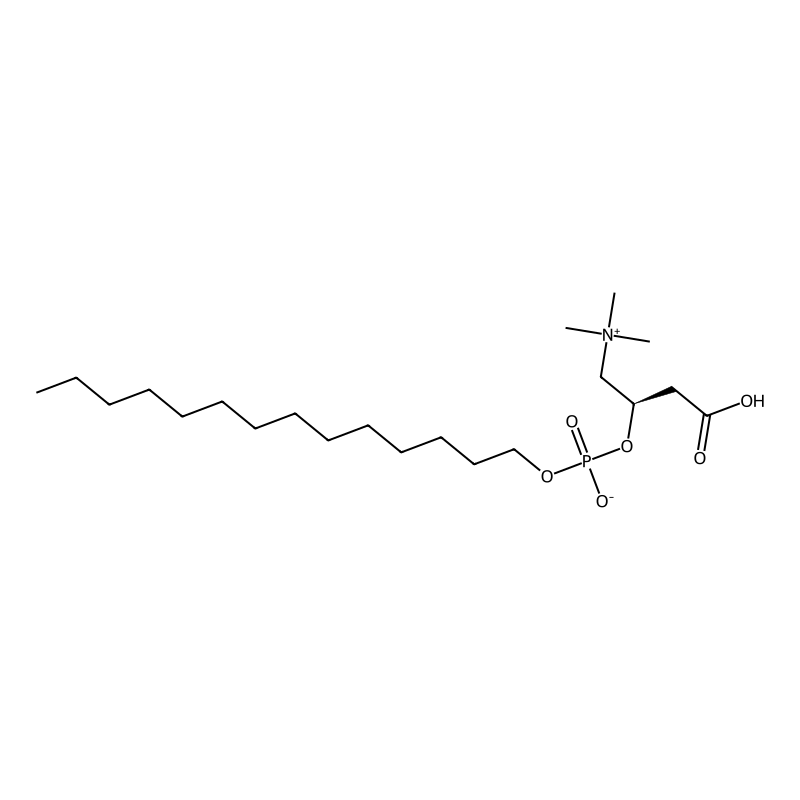

Sdz-cpi 975 is a synthetic compound with the molecular formula C21H44NO6P and a molecular weight of approximately 437.55 g/mol. This compound is primarily recognized for its role as an inhibitor of malonyl-CoA decarboxylase, an enzyme involved in fatty acid metabolism. By inhibiting this enzyme, Sdz-cpi 975 influences metabolic pathways associated with energy expenditure and glucose homeostasis, making it a compound of interest in metabolic research and potential therapeutic applications .

- Oxidation: The compound may undergo oxidation reactions, which can alter its functional groups and potentially enhance or reduce its biological activity.

- Reduction: Similar to oxidation, reduction reactions may modify the electronic properties of the molecule.

- Substitution: The presence of functional groups allows for substitution reactions, where different groups can replace existing ones, potentially leading to derivatives with varied properties .

The primary biological activity associated with Sdz-cpi 975 is its inhibition of malonyl-CoA decarboxylase. This inhibition results in:

- Lowered Glucose Levels: Studies indicate that Sdz-cpi 975 significantly reduces glucose levels in animal models, suggesting potential applications in managing diabetes and obesity .

- Effects on Lipid Metabolism: By modulating fatty acid metabolism, the compound may influence lipid profiles and energy balance within the body, making it relevant for research into metabolic disorders .

The synthesis of Sdz-cpi 975 typically involves multi-step organic reactions, including:

- Formation of Phosphonate Linkages: Initial steps may involve the creation of phosphonate groups through reactions involving phosphorus oxychloride and alcohols.

- Alkylation Reactions: Alkylation can introduce various alkyl groups to the phosphonate backbone.

- Final Coupling Steps: The final product is often obtained through coupling reactions that link various functional groups to form the complete structure of Sdz-cpi 975 .

Sdz-cpi 975 has several potential applications:

- Metabolic Research: Its role as a malonyl-CoA decarboxylase inhibitor makes it valuable in studies focused on metabolic pathways related to obesity and diabetes.

- Therapeutic Development: Given its effects on glucose metabolism, there is potential for development as a therapeutic agent for metabolic disorders.

- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting similar metabolic pathways .

Interaction studies involving Sdz-cpi 975 have shown that it can influence various biological pathways related to mitochondrial function and oxidative stress. Specifically, it has been observed to alter gene expression related to mitochondrial enzymes and peroxisomal functions, indicating its broad impact on cellular metabolism .

Sdz-cpi 975 shares structural and functional similarities with several other compounds that also inhibit malonyl-CoA decarboxylase or affect metabolic pathways. Notable similar compounds include:

- CPT-1 Inhibitors (e.g., Etomoxir): These compounds inhibit carnitine palmitoyltransferase I and are involved in fatty acid oxidation.

- Malonyl-CoA Decarboxylase Inhibitors (e.g., ML-246): Like Sdz-cpi 975, these compounds target the same enzyme but may differ in potency and selectivity.

- AMPK Activators (e.g., AICAR): While not direct inhibitors of malonyl-CoA decarboxylase, they influence similar metabolic pathways by activating AMP-activated protein kinase.

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Sdz-cpi 975 | Malonyl-CoA decarboxylase inhibitor | Specificity towards glucose metabolism |

| Etomoxir | Carnitine palmitoyltransferase I inhibitor | Focus on fatty acid oxidation |

| ML-246 | Malonyl-CoA decarboxylase inhibitor | Structural variations affecting efficacy |

| AICAR | AMPK activator | Indirect effect on malonyl-CoA levels |

Sdz-cpi 975 stands out due to its specific targeting of malonyl-CoA decarboxylase and its significant impact on glucose metabolism compared to other compounds that may target broader metabolic pathways .